molecular formula C22H27N3O3 B14987043 1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole

1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole

Cat. No.: B14987043
M. Wt: 381.5 g/mol
InChI Key: MHVKZCPIBJDPED-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole class of heterocyclic compounds Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-methoxyphenoxy)ethyl]-2-[1-(morpholin-4-yl)ethyl]-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxyethyl and morpholin-4-yl-ethyl groups contribute to its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

4-[1-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]morpholine

InChI

InChI=1S/C22H27N3O3/c1-17(24-11-14-27-15-12-24)22-23-20-5-3-4-6-21(20)25(22)13-16-28-19-9-7-18(26-2)8-10-19/h3-10,17H,11-16H2,1-2H3

InChI Key

MHVKZCPIBJDPED-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)N4CCOCC4

Origin of Product

United States

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